
4-oxo-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-oxo-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide is a useful research compound. Its molecular formula is C21H21N3O5S and its molecular weight is 427.48. The purity is usually 95%.
BenchChem offers high-quality 4-oxo-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-oxo-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiviral Research
This compound’s structural similarity to known sulfonamide derivatives, which have demonstrated a range of biological activities including antiviral properties , suggests it could be explored for antiviral applications. Its potential efficacy against viruses could be assessed through in vitro and in vivo studies, focusing on prevalent viruses such as influenza or emerging threats like novel coronaviruses.
Antifungal and Antibacterial Agents
The presence of a 1,3,4-thiadiazole moiety in related structures has been associated with antifungal and antibacterial properties . This compound could be synthesized and tested against various fungal and bacterial strains to determine its effectiveness as a new class of antimicrobial agent.
Cancer Research
Compounds with similar benzimidazole structures have been investigated for their potential to inhibit the growth of tumor cells . This compound could be evaluated for its cytotoxic effects on different cancer cell lines, potentially leading to the development of new chemotherapeutic agents.
Agricultural Bioengineering
Given the bioactive nature of sulfonamide derivatives in agricultural applications, this compound could be studied for its herbicidal and pesticidal properties. It may offer a new approach to controlling pests and weeds that have developed resistance to current treatments .
properties
IUPAC Name |
4-oxo-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]chromene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c25-18-12-20(29-19-6-2-1-5-17(18)19)21(26)23-13-15-7-10-24(11-8-15)30(27,28)16-4-3-9-22-14-16/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPPAETYBINLNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-oxo-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-4H-chromene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

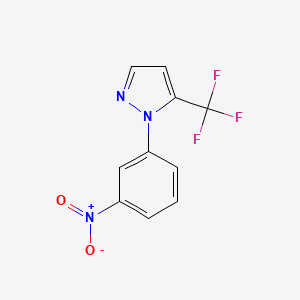
![1-(4-chlorophenyl)-8-ethoxy-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2364061.png)

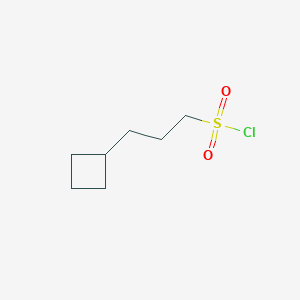
![1-methyl-1H-indole-2,3-dione 3-[N-(3,4-dichlorophenyl)hydrazone]](/img/structure/B2364067.png)
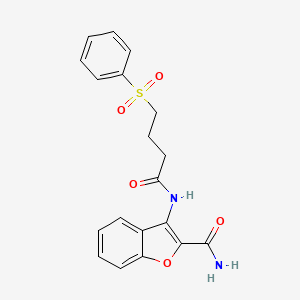
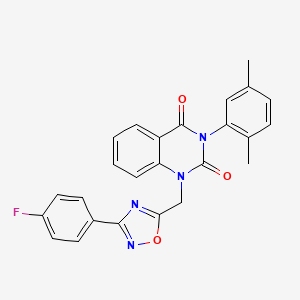
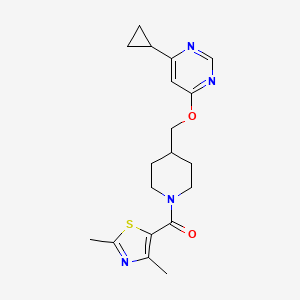
![N-(4-bromophenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2364074.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-6-fluorobenzamide](/img/structure/B2364077.png)
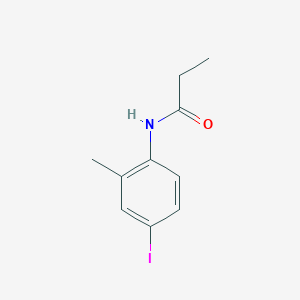
![1-Benzyl-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione](/img/no-structure.png)
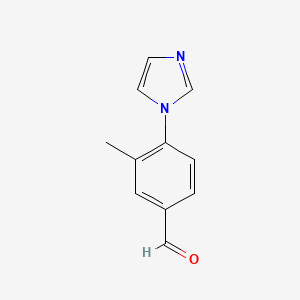
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2364081.png)